1-(4-Chlorophenyl)-2-(thieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone
CAS No.:
Cat. No.: VC16320953
Molecular Formula: C14H9ClN2OS2
Molecular Weight: 320.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H9ClN2OS2 |
|---|---|
| Molecular Weight | 320.8 g/mol |
| IUPAC Name | 1-(4-chlorophenyl)-2-thieno[2,3-d]pyrimidin-4-ylsulfanylethanone |
| Standard InChI | InChI=1S/C14H9ClN2OS2/c15-10-3-1-9(2-4-10)12(18)7-20-14-11-5-6-19-13(11)16-8-17-14/h1-6,8H,7H2 |
| Standard InChI Key | KYUHCJXWNPLGBS-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C(=O)CSC2=NC=NC3=C2C=CS3)Cl |
Introduction
Synthesis and Preparation
The synthesis of 1-(4-Chlorophenyl)-2-(thieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone likely involves multiple steps, including the formation of the thienopyrimidine core and its subsequent modification to introduce the chlorophenyl group. Common methods for synthesizing similar compounds involve nucleophilic substitution reactions or cross-coupling reactions.
Biological and Pharmaceutical Applications
Compounds with thienopyrimidine cores have been explored for their biological activities, including potential roles as receptor antagonists or enzyme inhibitors. For example, 6-(4-chlorophenyl)-3-substituted-thieno[3,2-d]pyrimidin-4(3H)-one derivatives have been studied as melanin-concentrating hormone receptor 1 antagonists . While specific data on 1-(4-Chlorophenyl)-2-(thieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone is lacking, its structural similarity suggests it could exhibit interesting biological properties.
Research Findings and Future Directions
Given the limited availability of direct research on 1-(4-Chlorophenyl)-2-(thieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone, future studies should focus on its synthesis, characterization, and biological evaluation. The compound's potential as a pharmaceutical candidate or material with unique properties warrants further investigation.
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